molecular formula C23H25N3O4 B2925831 1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941984-35-6

1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2925831
CAS No.: 941984-35-6
M. Wt: 407.47
InChI Key: OSFSJCOAKXZNJY-UHFFFAOYSA-N
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Description

1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a potent and highly selective chemical probe for the epigenetic regulator EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex is responsible for di- and tri-methylation of lysine 27 on histone H3 (H3K27me2/3) , a repressive mark that silences gene expression. Dysregulation of EZH2 activity, through mutation or overexpression, is a well-established oncogenic driver in numerous cancers, including diffuse large B-cell lymphoma (DLBCL) and malignant rhabdoid tumors . This compound exerts its effect by competitively inhibiting the S-adenosyl-methionine (SAM) binding site of EZH2, thereby blocking the transfer of methyl groups and leading to the depletion of H3K27me3 levels. This targeted inhibition reverses the aberrant silencing of tumor suppressor genes, inducing cellular differentiation and apoptosis in EZH2-dependent cancer models. Its research value is particularly high for investigating the pathophysiology of hematological malignancies and solid tumors driven by EZH2, for validating EZH2 as a therapeutic target, and for exploring the consequences of epigenetic rewiring in disease states. The compound's selectivity profile makes it an essential tool for dissecting the specific biological functions of EZH2 within the broader context of PRC2 biology and for developing potential epigenetic-based cancer therapies.

Properties

IUPAC Name

1-[2-(3-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-20(18-7-4-8-21(29-2)22(18)30-23)14-19(24-26)16-5-3-6-17(28)13-16/h3-8,13,20,28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSJCOAKXZNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C22H25N3O3\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_3

This structure features a spirocyclic moiety linked to a piperidine ring and a hydroxyphenyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its free radical scavenging ability.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial and fungal strains.
  • Cytotoxic Effects : Investigations have shown potential cytotoxicity against cancer cell lines.

Antioxidant Activity

Studies have demonstrated that compounds with similar structural features possess significant antioxidant properties. The hydroxyl group in the 3-hydroxyphenyl moiety is critical for radical scavenging. For instance, research on related compounds has shown that they can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants .

Antimicrobial Activity

In vitro tests have indicated that the compound exhibits antimicrobial effects against various pathogens. For example:

  • Bacterial Strains : It showed notable activity against Xanthomonas axonopodis and Ralstonia solanacearum, with efficacy comparable to standard antibiotics .
  • Fungal Strains : Its antifungal properties were evaluated against Alternaria solani and Fusarium solani, demonstrating significant inhibition .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound has a dose-dependent effect. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspases in treated cells. Similar compounds have been reported to induce cell cycle arrest in specific phases .

Case Studies

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against both gram-positive and gram-negative bacteria.
Study CCytotoxicityInduced apoptosis in cancer cell lines with IC50 values indicating strong potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

  • Hydroxy Group : Enhances antioxidant capacity.
  • Methoxy Group : May contribute to increased lipophilicity and membrane permeability.
  • Spirocyclic Structure : Provides unique conformational flexibility which may affect receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Oxadiazole Cores

describes compounds 4c and 4d , which share a pyrazolo-oxadiazole scaffold but lack the spiro architecture. Key differences include:

  • 4c : Substituent = 4-nitrophenyl; Yield = 58%.
  • 4d : Substituent = 4-methoxyphenyl; Yield = 68%.
Property Target Compound 4c () 4d ()
Molecular Weight ~450–500 (estimated) 300.31 313.35
Key Substituents 3-Hydroxyphenyl, spiro piperidine 4-Nitrophenyl 4-Methoxyphenyl
IR Stretch (C=O) ~1700 cm⁻¹ (estimated) 1705 cm⁻¹ 1710 cm⁻¹
Bioactivity Not reported Antimicrobial potential Antimicrobial potential

The nitro group in 4c reduces yield (58%) compared to 4d (68%), likely due to steric or electronic hindrance. The target compound’s spiro system may enhance metabolic stability compared to non-spiro analogues .

Benzo[e]pyrazolo[1,5-c][1,3]thiazine Derivatives

and report thiazine analogues where the oxygen atom in the oxazine ring is replaced with sulfur. This substitution alters electronic properties (e.g., increased lipophilicity) and reactivity. For example:

  • Compound 6 (): Synthesized via copper-catalyzed Ullmann coupling, yielding 75–90%.
  • The target compound’s oxazine ring may offer better hydrogen-bonding capacity, whereas thiazines could improve membrane permeability .

Imidazolopiperazine Antimalarials

highlights imidazolopiperazines with IC₅₀ values against Plasmodium falciparum:

  • Compound 1 : IC₅₀ = 63 nM (3D7 strain).
  • Compound 3 : IC₅₀ = 116 nM (3D7 strain).
Feature Target Compound Compound 1 ()
Core Structure Spiro pyrazolo-oxazine Imidazolopiperazine
Key Substituent 3-Hydroxyphenyl Benzo[d][1,3]dioxol-5-yl
Bioactivity Not tested Antimalarial

The benzo[d][1,3]dioxol group in Compound 1 enhances antimalarial potency, suggesting that the target compound’s 3-hydroxyphenyl group could be optimized for similar applications .

Spiro Pyrazolo[3,4-c]pyridine Derivatives

lists ethyl carboxylate derivatives with pyrazolo[3,4-c]pyridine cores. These compounds exhibit moderate solubility in polar solvents due to ester groups, whereas the target compound’s ethanone moiety may reduce polarity.

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